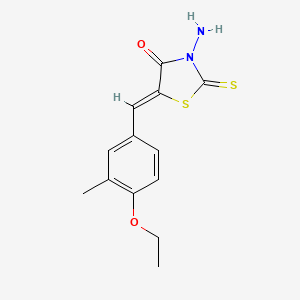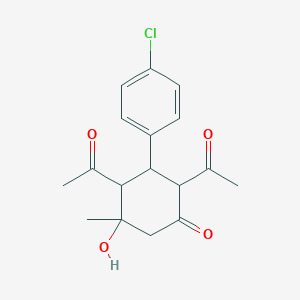![molecular formula C15H24N2 B5234778 N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)
N-[2-(2-pyridinyl)ethyl]cyclooctanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-pyridinyl)ethyl]cyclooctanamine, also known as JP-1302, is a chemical compound that belongs to the class of cyclooctanamine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
N-[2-(2-pyridinyl)ethyl]cyclooctanamine acts as a selective agonist of the sigma-1 receptor, which leads to the activation of various downstream signaling pathways. It has been shown to modulate the activity of ion channels and neurotransmitter receptors, which can affect neuronal excitability and synaptic transmission. This compound has also been shown to have neuroprotective effects, which may be due to its ability to modulate the activity of various signaling pathways involved in cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. This compound has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors. These effects can lead to changes in neuronal excitability and synaptic plasticity, which can have downstream effects on various physiological processes.
实验室实验的优点和局限性
N-[2-(2-pyridinyl)ethyl]cyclooctanamine has several advantages for use in lab experiments. It is a highly selective agonist of the sigma-1 receptor, which allows for precise modulation of this receptor. It has also been shown to have a high affinity for the sigma-1 receptor, which allows for low concentrations to be used in experiments. However, this compound has some limitations, including its limited solubility in water and its potential for off-target effects at high concentrations.
未来方向
There are several future directions for the study of N-[2-(2-pyridinyl)ethyl]cyclooctanamine. One area of interest is the role of the sigma-1 receptor in various neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia. This compound may be a useful tool compound for studying the role of the sigma-1 receptor in these disorders. Another area of interest is the development of new derivatives of this compound that may have improved properties, such as increased solubility and selectivity. These derivatives may be useful for studying the sigma-1 receptor in various experimental settings. Finally, the development of new methods for the synthesis of this compound may allow for more efficient and cost-effective production of this compound.
合成方法
The synthesis of N-[2-(2-pyridinyl)ethyl]cyclooctanamine involves the reaction of 2-bromoethyl pyridine with cyclooctanone, followed by reduction with sodium borohydride. The resulting product is then purified using column chromatography to obtain this compound in high purity. This synthesis method has been optimized to produce this compound in high yield and purity, making it suitable for scientific research applications.
科学研究应用
N-[2-(2-pyridinyl)ethyl]cyclooctanamine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound has been used as a tool compound to study the role of the sigma-1 receptor in these processes.
属性
IUPAC Name |
N-(2-pyridin-2-ylethyl)cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-4-8-14(9-5-3-1)17-13-11-15-10-6-7-12-16-15/h6-7,10,12,14,17H,1-5,8-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDPWFDUWFIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(2-chlorobenzyl)oxy]phenyl}-6-ethoxy-2-methyl-4-quinolinamine hydrochloride](/img/structure/B5234695.png)
![2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5234702.png)

![5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5234723.png)

![1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5234741.png)
![4-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234751.png)
![10-isobutyryl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234756.png)
![3-{1-[bis(acetyloxy)methyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoic acid](/img/structure/B5234762.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5234770.png)



![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5234789.png)